molecular formula C13H15N3O B11876018 2-(2-naphthalen-2-yloxyethyl)guanidine CAS No. 46819-60-7

2-(2-naphthalen-2-yloxyethyl)guanidine

Cat. No.: B11876018
CAS No.: 46819-60-7
M. Wt: 229.28 g/mol
InChI Key: NXKXIGPZLVLLLH-UHFFFAOYSA-N
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Description

2-(2-naphthalen-2-yloxyethyl)guanidine is a chemical compound with the molecular formula C13H15N3O. It is a derivative of guanidine, which is known for its high basicity and ability to form hydrogen bonds. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, linked to a guanidine group through an ethoxy bridge. The presence of the naphthalene ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-naphthalen-2-yloxyethyl)guanidine typically involves the reaction of 2-naphthol with 2-chloroethylamine to form 2-(2-naphthalen-2-yloxy)ethylamine. This intermediate is then reacted with a guanidylating agent such as S-methylisothiourea or di(imidazole-1-yl)methanimine to yield the final product . The reaction conditions often require mild temperatures and the presence of a base to facilitate the formation of the guanidine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-naphthalen-2-yloxyethyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-naphthalen-2-yloxyethyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthalene ring can interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

CAS No.

46819-60-7

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(2-naphthalen-2-yloxyethyl)guanidine

InChI

InChI=1S/C13H15N3O/c14-13(15)16-7-8-17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H4,14,15,16)

InChI Key

NXKXIGPZLVLLLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCN=C(N)N

Origin of Product

United States

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